5-(2,2-Dibromoethenyl)-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,2-Dibromoethenyl)-1-methyl-1H-pyrazole: is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 2,2-dibromoethenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2-Dibromoethenyl)-1-methyl-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with 2,2-dibromoethene. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 5-(2,2-Dibromoethenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The dibromoethenyl group can participate in nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: Reduction of the dibromoethenyl group can lead to the formation of ethyl or ethylene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted pyrazoles with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include pyrazole oxides or other oxidized derivatives.
Reduction Reactions: Products include ethyl or ethylene-substituted pyrazoles.
Scientific Research Applications
Chemistry: In chemistry, 5-(2,2-Dibromoethenyl)-1-methyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Research is ongoing to determine its efficacy and safety in treating various diseases.
Mechanism of Action
The mechanism of action of 5-(2,2-Dibromoethenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The dibromoethenyl group is known to interact with enzymes and receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Deltamethrin: A pyrethroid insecticide with a similar dibromoethenyl group.
3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid: Another compound with a dibromoethenyl group, used in different applications.
Uniqueness: 5-(2,2-Dibromoethenyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H6Br2N2 |
---|---|
Molecular Weight |
265.93 g/mol |
IUPAC Name |
5-(2,2-dibromoethenyl)-1-methylpyrazole |
InChI |
InChI=1S/C6H6Br2N2/c1-10-5(2-3-9-10)4-6(7)8/h2-4H,1H3 |
InChI Key |
TVBWJLKPMIAHHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C=C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.